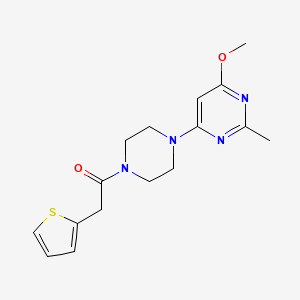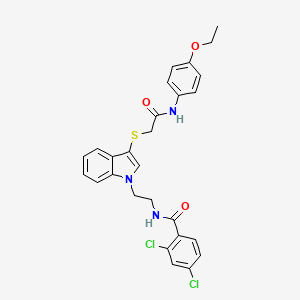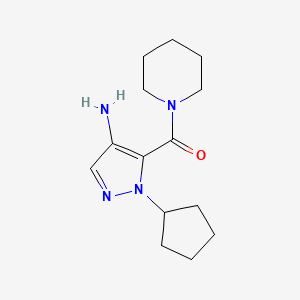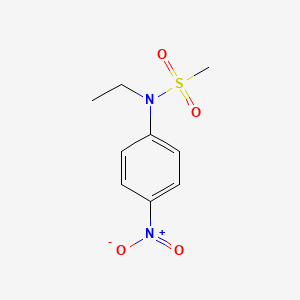
1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of New Derivatives : Research conducted by Abu‐Hashem et al. (2011) and Bhat et al. (2018) explored the synthesis of new derivatives related to the mentioned compound. These studies detailed the preparation of various derivatives, including furochromenylideneaminomethylsulfanylpyrimidin-4-ones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using different chemical reactions and characterized by spectral analysis techniques (Abu‐Hashem et al., 2011) (Bhat et al., 2018).
Pharmacological Evaluation and Computational Studies : Bhosale et al. (2014) and Parveen et al. (2017) conducted pharmacological evaluation and computational studies on derivatives of the compound. These studies involved the design and synthesis of derivatives for potential antipsychotic activity and the evaluation of their anti-proliferative activities against human breast cancer cell lines (Bhosale et al., 2014) (Parveen et al., 2017).
Antimicrobial and Antifolate Activities : Bektaş et al. (2010) and Degraw et al. (1992) explored the antimicrobial and antifolate properties of some novel derivatives. These studies focused on synthesizing triazole derivatives and investigating their activities against various microorganisms, as well as examining the antifolate properties of the synthesized compounds (Bektaş et al., 2010) (Degraw et al., 1992).
Conformational and Vibrational Studies : Onawole et al. (2017) conducted a computational assessment of important biochemical properties and vibrational assignments for a synthesized arylpiperazine-based drug related to the compound. This study provided insights into the molecular docking mechanism of the molecule as an agonist in the human GABA A receptor (Onawole et al., 2017).
Biomedical Applications
Selective Killing of Bacterial Persisters : Kim et al. (2011) demonstrated that a compound structurally related to the one selectively killed bacterial persisters that tolerate antibiotic treatment. This finding could be significant in understanding the mechanism of persistence and developing new therapeutic strategies (Kim et al., 2011).
Antiviral Activity : Attaby et al. (2006) synthesized and evaluated the antiviral activity of several heterocyclic compounds related to the mentioned compound. These compounds were tested for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, indicating their potential in antiviral drug development (Attaby et al., 2006).
Eigenschaften
IUPAC Name |
1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-17-14(11-15(18-12)22-2)19-5-7-20(8-6-19)16(21)10-13-4-3-9-23-13/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJIHHZIECCSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)
![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)


![7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B3015587.png)
![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)
![1-(4-{[(4-Fluorobenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B3015589.png)